molecular formula C13H14N2O2 B1451789 ethyl 1-benzyl-1H-imidazole-2-carboxylate CAS No. 865998-45-4

ethyl 1-benzyl-1H-imidazole-2-carboxylate

Cat. No. B1451789
CAS RN: 865998-45-4
M. Wt: 230.26 g/mol
InChI Key: IKHCKQVOPBTOEG-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 865998-45-4 . It has a molecular weight of 230.27 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of ethyl 1-benzyl-1H-imidazole-2-carboxylate and similar compounds has been a subject of research . These compounds are often prepared in two steps by alkylation of the ethyl 1H-imidazole-2-carboxylate with the corresponding alkyl or benzyl halide, followed by ester hydrolysis.


Molecular Structure Analysis

The InChI code for ethyl 1-benzyl-1H-imidazole-2-carboxylate is 1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 1-benzyl-1H-imidazole-2-carboxylate are not mentioned in the search results, imidazole compounds are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a powder at room temperature . It has a molecular weight of 230.27 .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Ethyl 1-benzylimidazole-2-carboxylate, as an imidazole derivative, can be used in the synthesis of various imidazoles .

Pharmaceuticals and Agrochemicals

Imidazole derivatives have traditional applications in pharmaceuticals and agrochemicals . They are key components in many drugs and pesticides .

3. Dyes for Solar Cells and Other Optical Applications Emerging research has shown that imidazole derivatives can be used in dyes for solar cells and other optical applications . These compounds can absorb light and convert it into electricity, making them useful in photovoltaic devices .

Functional Materials

Imidazole derivatives are also used in the creation of functional materials . These materials have special physical or chemical properties that make them useful in various industries .

Catalysis

Imidazole derivatives are used in catalysis . They can speed up chemical reactions without being consumed in the process, making them valuable in industrial manufacturing .

Biological Activity

Imidazole derivatives have widespread therapeutic uses such as antibacterial, antimycobacterial, trypanocidal, anti-HIV activity, genotoxic, herbicidal, analgesic, antiinflammatory, muscle relaxants, antileishmanial agents, anticonvulsant, anticancer, antimalarial, antifungal and lipid peroxidation inhibitor, antitubercular, hypnotics, antidepressant, antitumoral, anthelmintic and insecticidal agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for ethyl 1-benzyl-1H-imidazole-2-carboxylate and similar compounds involve further exploration of their synthesis and potential applications . These compounds are key components to functional molecules that are used in a variety of everyday applications .

Mechanism of Action

Target of Action

Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with imidazole derivatives , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

The compound is a powder at room temperature and has a predicted boiling point of 387.8° C at 760 mmHg . Its density is predicted to be 1.1 g/cm^3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the range of biological activities associated with imidazole derivatives , it is likely that the compound induces a variety of molecular and cellular changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl 1-benzyl-1H-imidazole-2-carboxylate. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . Other environmental factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.

properties

IUPAC Name

ethyl 1-benzylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHCKQVOPBTOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653842
Record name Ethyl 1-benzyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865998-45-4
Record name Ethyl 1-benzyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

148 g (936 mmol) of 1-benzyl-1H-imidazole are suspended in 480 ml of acetonitrile and, at −20° C., 120 ml (87.1 g; 860 mmol) of triethylamine are added. Then, over the course of 15 minutes, 211.2 ml (239 g; 2208 mmol) of ethyl chloroformate are added dropwise. The reaction mixture is stirred at −20° C. for 10 minutes. After warming to 15 to 20° C., the reaction mixture is stirred for 18 h and then concentrated in vacuo. The residue is mixed with water, saturated sodium chloride solution and saturated sodium bicarbonate solution and extracted three times with ethyl acetate. The combined organic phases are washed with saturated sodium chloride solution and, after drying with magnesium sulphate, evaporated in vacuo. The residue is fractionally distilled under high vacuum (boiling point=173 to 181° C., pressure=1.7 to 1.2 mbar).
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148 g
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480 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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